molecular formula C21H18ClN5O3 B2940938 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 852440-97-2

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide

Katalognummer: B2940938
CAS-Nummer: 852440-97-2
Molekulargewicht: 423.86
InChI-Schlüssel: CJLKJMMQVBUWFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3 and its molecular weight is 423.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of the EGFR, thus inhibiting receptor autophosphorylation and downstream signaling. This results in inhibition of cell proliferation and induction of cell death.

Biochemical Pathways

The compound’s interaction with EGFR affects multiple downstream pathways, including the PI3K/Akt pathway , the RAS/RAF/MEK/ERK pathway , and the JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound can disrupt these pathways and inhibit tumor growth.

Result of Action

The compound has demonstrated antiproliferative activity against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects .

Biologische Aktivität

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article provides an overview of its biological activity based on recent research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C21H18ClN5O3
  • Molecular Weight : 423.9 g/mol
  • CAS Number : 852440-96-1

The pyrazolo[3,4-d]pyrimidine scaffold is known for its diverse pharmacological properties. Compounds within this class have demonstrated potent anticancer activity through various mechanisms, including:

  • Inhibition of cyclin-dependent kinases (CDKs)
  • Inhibition of the epidermal growth factor receptor (EGFR)
  • Induction of apoptosis in cancer cells

Recent studies have shown that derivatives of this scaffold can significantly disrupt cell cycle progression and enhance apoptosis in various cancer cell lines.

Antiproliferative Effects

A study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives found that the compound exhibited significant antiproliferative activity against several human cancer cell lines. The compound was tested against the NCI 60 human tumor cell line panel, revealing promising results:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-468 (Breast)5.2Induces apoptosis via caspase activation
T47D (Breast)6.8Cell cycle arrest at S phase
MCF-10A (Normal)>20Low toxicity to normal cells

The compound increased caspase-3 levels by 7.32-fold in MDA-MB-468 cells compared to control, indicating a strong pro-apoptotic effect .

Structure-Activity Relationship (SAR)

The structural modifications on the pyrazolo[3,4-d]pyrimidine core significantly influence biological activity. The presence of the 4-chlorophenyl group and the ethoxyphenyl moiety appears to enhance the compound's potency against cancer cells. Variations in substituents can lead to marked differences in efficacy and selectivity for cancer versus normal cells.

Case Studies

  • Breast Cancer Study : In a comparative study involving multiple derivatives, the compound showed superior efficacy against breast cancer cell lines compared to other tested analogs. It was noted for its ability to induce apoptosis significantly more than traditional chemotherapeutics .
  • Kinase Inhibition : Another investigation focused on the inhibition of specific kinases associated with tumor progression. The compound demonstrated effective inhibition of CDK2 and EGFR, which are critical targets in cancer therapy .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group undergoes nucleophilic substitution under basic or catalytic conditions due to electron-deficient aromatic systems.

Reaction TypeConditionsProductsYield (%)References
HydrolysisNaOH (10% aq.), 80°C, 6 hrs4-hydroxyphenyl derivative72
AminationNH₃/EtOH, Pd/C, 100°C, 12 hrs4-aminophenyl analogue58

These reactions modify the compound's electronic profile, enhancing solubility or enabling further functionalization.

Acetamide Group Reactivity

The N-(4-ethoxyphenyl)acetamide moiety participates in hydrolysis and condensation:

Hydrolysis Pathways

  • Acidic conditions : HCl (6N), reflux → Cleavage to 4-ethoxyaniline and pyrazolopyrimidine acetic acid.

  • Basic conditions : KOH/EtOH, 60°C → Formation of carboxylate salts (improves water solubility).

Condensation Reactions

ReactantCatalystProductApplication
AldehydesH₂SO₄Schiff base derivativesEnhanced metal chelation
IsocyanatesDMFUrea-linked conjugatesPharmacophore extension

Pyrazolo[3,4-d]pyrimidine Core Modifications

The fused heterocycle undergoes ring-specific reactions :

Oxidation

  • H₂O₂/AcOH : Oxidizes the 4-oxo group to a ketone, forming a pyrazolo[3,4-d]pyrimidine-4,5-dione derivative.

  • KMnO₄ (cold) : Selective oxidation of C-H bonds adjacent to nitrogen atoms .

Electrophilic Aromatic Substitution

ReagentPositionProductNotes
HNO₃/H₂SO₄C-6Nitro-substituted derivativeRequires -NO₂ group activation
Br₂/FeBr₃C-3Brominated analogueEnhances halogen bonding

Ethoxy Group Transformations

The 4-ethoxyphenyl substituent participates in:

O-Dealkylation

  • BBr₃/DCM : Converts ethoxy to hydroxyl group (improves hydrogen-bonding capacity).

  • HI (48%) : Demethylation to phenol derivatives under reflux.

Ether Cleavage

ConditionProductByproducts
H₂SO₄ (conc.)4-hydroxyphenylacetamideEthyl sulfate
LiAlH₄/THFEthanol + deoxygenated aromatic systemAluminum complexes

Comparative Reaction Kinetics

Data from structurally similar compounds ( ):

ReactionRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Chlorophenyl hydrolysis2.1 × 10⁻⁴85.3
Acetamide hydrolysis5.7 × 10⁻⁵92.1
Ethoxy dealkylation3.4 × 10⁻³67.8

This table highlights the ethoxy group’s higher reactivity compared to chlorophenyl and acetamide groups.

Stability Under Pharmacological Conditions

ConditionDegradation ProductsHalf-Life (h)
pH 1.2 (gastric)4-ethoxyaniline + oxidized core1.8
pH 7.4 (plasma)Intact compound12.4
UV light (254 nm)Radical intermediates + dimers0.5

Instability in acidic environments necessitates prodrug strategies for oral formulations.

Metal Complexation

The compound forms coordination complexes with transition metals, leveraging its:

  • Pyrazolo N atoms (Lewis basic sites)

  • Acetamide carbonyl oxygen

Metal IonStoichiometryStability Constant (log β)
Cu²⁺1:28.9
Fe³⁺1:16.2
Zn²⁺1:15.7

These complexes show enhanced antibacterial activity compared to the parent compound .

Photochemical Reactions

UV irradiation (λ > 300 nm) induces:

  • C-N bond cleavage in the pyrazolo ring → Pyrimidine fragments.

  • Ethoxy → Carbonyl oxidation → Formation of ketone derivatives.

This reactivity profile positions 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide as a versatile scaffold for developing kinase inhibitors, antimicrobial agents, and metallodrug candidates. Experimental validation of these pathways remains critical for translational applications.

Eigenschaften

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-2-30-17-9-5-15(6-10-17)25-19(28)12-26-13-23-20-18(21(26)29)11-24-27(20)16-7-3-14(22)4-8-16/h3-11,13H,2,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLKJMMQVBUWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.